Quiflapon sodium
CAS No.: 147030-01-1
Cat. No.: VC0003061
Molecular Formula: C34H34ClN2NaO3S
Molecular Weight: 609.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 147030-01-1 |
---|---|
Molecular Formula | C34H34ClN2NaO3S |
Molecular Weight | 609.2 g/mol |
IUPAC Name | sodium;3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoate |
Standard InChI | InChI=1S/C34H35ClN2O3S.Na/c1-33(2,3)41-31-27-18-26(40-21-25-15-12-23-8-6-7-9-28(23)36-25)16-17-29(27)37(20-22-10-13-24(35)14-11-22)30(31)19-34(4,5)32(38)39;/h6-18H,19-21H2,1-5H3,(H,38,39);/q;+1/p-1 |
Standard InChI Key | YPURUCMVRRNPHJ-UHFFFAOYSA-M |
SMILES | CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)CC5=CC=C(C=C5)Cl)CC(C)(C)C(=O)[O-].[Na+] |
Canonical SMILES | CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)CC5=CC=C(C=C5)Cl)CC(C)(C)C(=O)[O-].[Na+] |
Chemical and Structural Profile of Quiflapon Sodium
Molecular Characteristics
Quiflapon sodium’s structure features a substituted indole core with a quinolinylmethoxy group, a tert-butylthio moiety, and a sodium carboxylate side chain . The 2D and 3D conformational analyses reveal a planar indole ring system that facilitates interactions with FLAP, while the bulky tert-butylthio group enhances binding specificity . The sodium salt formulation improves solubility, critical for in vivo bioavailability .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 609.2 g/mol |
CAS Registry Number | 147030-01-1 |
Synonyms | MK-591, L-686,708 |
Solubility (DMSO) | 82.08 mM |
Solubility (Water) | <0.1 mg/mL |
Synthesis and Formulation
The synthesis of Quiflapon sodium involves multi-step organic reactions, including formylation and oxidation processes, to introduce the quinolinylmethoxy and tert-butylthio groups . For experimental use, it is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro studies, while in vivo formulations combine PEG300 and Tween 80 to enhance solubility and stability .
Mechanism of Action: FLAP Inhibition and Leukotriene Modulation
Role of FLAP in Inflammation
FLAP is a critical cofactor for 5-lipoxygenase (5-LO), enabling the conversion of arachidonic acid to leukotriene A4 (LTA4), the precursor of pro-inflammatory leukotrienes (LTB4, LTC4) . By binding to FLAP with an IC50 of 1.6 nM , Quiflapon sodium disrupts this complex, reducing leukotriene synthesis by over 90% in human whole blood assays . This mechanism underpins its anti-inflammatory effects in conditions like asthma and atopic dermatitis .
Apoptosis Induction and Kinase Modulation
Beyond FLAP inhibition, Quiflapon sodium induces apoptosis in prostate cancer cells via c-Jun N-terminal kinase (JNK) activation, independent of PI3K-Akt or ERK pathways . Synergistic effects with PI3K inhibitors (e.g., LY294002) enhance apoptotic activity, suggesting potential for combination therapies .
Preclinical Research Findings
In Vitro Studies
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Immune Modulation: Quiflapon sodium (10–50 μM) blocks staphylococcal enterotoxin B (SEB)-induced proliferation of human peripheral blood mononuclear cells (PBMCs) and downregulates cathepsin L, IL-17, and guanylate-binding protein 2 (GBP-2) .
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Prostate Cancer Models: In LNCaP cells, treatment with 20 μM Quiflapon sodium triggers caspase-3 activation and DNA fragmentation within 6 hours, correlating with JNK phosphorylation .
In Vivo Efficacy
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Hyperoxia-Induced Lung Injury: Mice treated with 20–40 mg/kg Quiflapon sodium exhibit normalized alveolarization, contrasting with the aberrant alveolar structure in untreated hyperoxia models .
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Neuroprotection: In Tg2576 Alzheimer’s mice, dietary administration (320 mg/kg for 8 months) reduces amyloid-β plaques by 40% and brain IL-1β levels by 35%, alongside decreased phosphorylated CREB .
Table 2: Key In Vivo Outcomes
Therapeutic Applications and Clinical Development
Neurodegenerative Diseases
The reduction of amyloid-β and neuroinflammation in Alzheimer’s models highlights its potential for neurodegenerative disorders . Ongoing studies explore its synergy with anti-amyloid antibodies .
Future Directions and Challenges
While clinical translation has been hampered by efficacy limitations, repurposing Quiflapon sodium for neurodegenerative diseases or combination therapies (e.g., with PI3K inhibitors) offers promising avenues . Further structural optimization may enhance blood-brain barrier penetration for CNS applications .
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